molecular formula C13H19N3O2 B13965883 (4-Aminophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone

(4-Aminophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone

Katalognummer: B13965883
Molekulargewicht: 249.31 g/mol
InChI-Schlüssel: GDUZOWAJLYUCJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Aminophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone is a chemical compound with the molecular formula C10H18N2O6S . This compound is known for its unique structure, which includes an aminophenyl group and a piperazinyl group linked by a methanone bridge. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone typically involves the reaction of 4-aminophenyl with 4-(2-hydroxyethyl)-1-piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the methanone bridge .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is common to isolate the desired compound from reaction mixtures .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Aminophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

(4-Aminophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (4-Aminophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-Aminophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications .

Eigenschaften

Molekularformel

C13H19N3O2

Molekulargewicht

249.31 g/mol

IUPAC-Name

(4-aminophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C13H19N3O2/c14-12-3-1-11(2-4-12)13(18)16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-10,14H2

InChI-Schlüssel

GDUZOWAJLYUCJO-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CCO)C(=O)C2=CC=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.